![molecular formula C24H28Cl4N2O4 B4926724 N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B4926724.png)
N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-1,4-butanediylbis[4-(2,4-dichlorophenoxy)butanamide] is a chemical compound that belongs to the family of bisamide herbicides. This compound is commonly known as Dicamba and is widely used in agriculture as a selective herbicide to control broadleaf weeds in crops such as wheat, corn, soybeans, and cotton. Dicamba is a potent herbicide that has been used for many years, and its efficacy and safety have been extensively studied.
Mecanismo De Acción
Dicamba works by mimicking the plant hormone auxin, which is responsible for controlling plant growth and development. The herbicide disrupts the normal growth patterns of the plant, causing it to grow uncontrollably and ultimately leading to its death. Dicamba also inhibits the enzyme responsible for the breakdown of auxin, leading to an accumulation of the hormone and further disruption of the plant's growth.
Biochemical and Physiological Effects
Dicamba has been found to have a relatively low toxicity to humans and animals. However, it can cause skin and eye irritation, and inhalation of the herbicide can cause respiratory problems. Dicamba is also toxic to aquatic organisms and can persist in the environment for extended periods.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dicamba is a widely used herbicide that has been extensively studied for its herbicidal properties. It is a potent herbicide that is effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides. However, Dicamba can be toxic to non-target plants, and its persistence in the environment can lead to unintended effects. These limitations should be taken into consideration when designing lab experiments that involve the use of Dicamba.
Direcciones Futuras
There are several future directions for research on Dicamba. One area of research is the development of new formulations and delivery systems for the herbicide that can improve its efficacy and reduce its environmental impact. Another area of research is the investigation of the potential effects of Dicamba on non-target organisms, including insects and wildlife. Additionally, there is a need for further research on the long-term effects of Dicamba on soil health and crop productivity.
Métodos De Síntesis
Dicamba can be synthesized through several methods. One of the most common methods is the reaction of 2,4-dichlorophenoxyacetic acid with 1,4-butanediol in the presence of thionyl chloride. The resulting product is then reacted with diethylamine to give Dicamba.
Aplicaciones Científicas De Investigación
Dicamba has been extensively studied for its herbicidal properties. It is a systemic herbicide that is absorbed by the leaves and transported to the growing points of the plant. Dicamba works by disrupting the plant's growth hormones, causing uncontrolled growth and eventually death. This herbicide has been found to be effective against a wide range of broadleaf weeds, including those that have developed resistance to other herbicides.
Propiedades
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-[4-[4-(2,4-dichlorophenoxy)butanoylamino]butyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28Cl4N2O4/c25-17-7-9-21(19(27)15-17)33-13-3-5-23(31)29-11-1-2-12-30-24(32)6-4-14-34-22-10-8-18(26)16-20(22)28/h7-10,15-16H,1-6,11-14H2,(H,29,31)(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPMHZPXKOKBIHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCC(=O)NCCCCNC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl4N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-butane-1,4-diylbis[4-(2,4-dichlorophenoxy)butanamide] | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

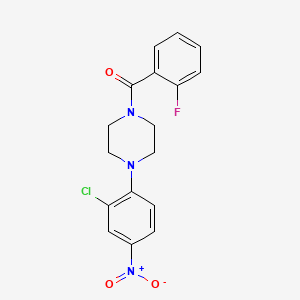
![2-[2-(acetylamino)phenyl]-N-(4-ethoxyphenyl)-2-oxoacetamide](/img/structure/B4926647.png)
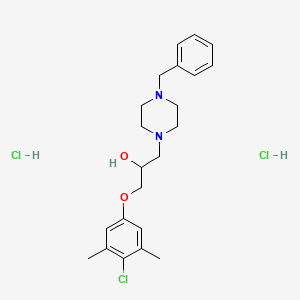
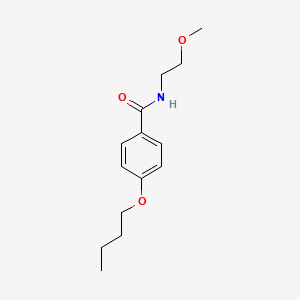
![2,3,3-trichloro-2-propen-1-yl 6-{[(4-iodophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylate](/img/structure/B4926685.png)
![5-{3-[(2-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4926699.png)
![5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4926706.png)
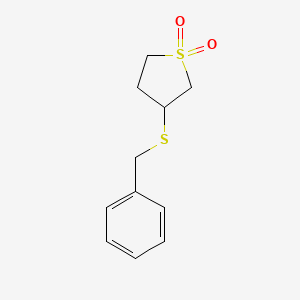
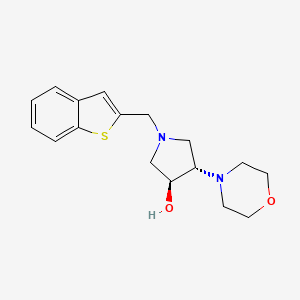
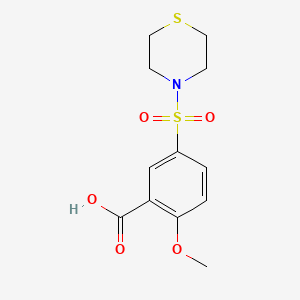

![N-{2-[4-(1-naphthoylamino)phenyl]-4-phenyl-6-quinazolinyl}-1-naphthamide](/img/structure/B4926729.png)
![[4-(4-methoxyphenyl)-6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B4926732.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4926741.png)